3-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one
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Overview
Description
3-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin derivatives. This compound is characterized by its unique structure, which includes a benzochromene core fused with an oxazine ring. The presence of the 3,4-dimethoxyphenyl group adds to its chemical diversity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzochromene Core: The initial step involves the cyclization of a suitable precursor to form the benzochromene core. This can be achieved through a Friedel-Crafts alkylation reaction using a Lewis acid catalyst such as aluminum chloride.
Introduction of the Oxazine Ring: The next step involves the formation of the oxazine ring through a condensation reaction between the benzochromene core and an appropriate amine derivative. This reaction is typically carried out under acidic conditions.
Attachment of the 3,4-Dimethoxyphenyl Group: The final step involves the introduction of the 3,4-dimethoxyphenyl group through a nucleophilic substitution reaction. This step may require the use of a strong base such as sodium hydride to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptor Activity: Interacting with cell surface receptors to modulate signal transduction pathways.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
3-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dihydro-2H-benzo[3,4]chromen-6-one: Lacks the oxazine ring, resulting in different chemical and biological properties.
3-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-amine: Contains an amine group instead of a ketone, leading to different reactivity and applications.
Uniqueness
3-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one is unique due to its fused benzochromene and oxazine rings, which confer distinct chemical reactivity and potential biological activity
Properties
Molecular Formula |
C25H23NO5 |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydroisochromeno[3,4-f][1,3]benzoxazin-6-one |
InChI |
InChI=1S/C25H23NO5/c1-28-22-9-7-16(13-23(22)29-2)11-12-26-14-20-21(30-15-26)10-8-18-17-5-3-4-6-19(17)25(27)31-24(18)20/h3-10,13H,11-12,14-15H2,1-2H3 |
InChI Key |
WFLIGBUARQCEKB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2CC3=C(C=CC4=C3OC(=O)C5=CC=CC=C45)OC2)OC |
Origin of Product |
United States |
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